5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Overview
Description
5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chloro and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 5-Chloro-4-(trifluoromethyl)pyridine-3-methanol.
Substitution: 5-Amino-4-(trifluoromethyl)pyridine-3-carbaldehyde.
Scientific Research Applications
5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex organic molecules.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting diseases that involve oxidative stress or inflammation.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require high chemical stability and resistance.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloro group can participate in halogen bonding, further stabilizing the compound’s interactions with its molecular targets.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. The position of the chloro and trifluoromethyl groups also influences the compound’s electronic properties, making it distinct in terms of its chemical behavior and applications.
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-12-1-4(3-13)6(5)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKHKZKGPWJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207342 | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256826-16-0 | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256826-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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